N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound belongs to the class of benzamides and features a combination of difluoromethoxy and carbamothioyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide typically involves the following steps:
Formation of 2,6-dimethoxybenzoyl chloride: This intermediate is prepared by reacting 2,6-dimethoxybenzoic acid with thionyl chloride.
Reaction with 2-(difluoromethoxy)aniline: The 2,6-dimethoxybenzoyl chloride is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways, such as:
Inhibition of enzyme activity: The compound may bind to the active site of enzymes, preventing their normal function.
Modulation of signaling pathways: It may affect pathways like PI3K/Akt/mTOR, NF-κB, and MAPK, which are involved in cell growth, survival, and inflammation.
Comparison with Similar Compounds
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide can be compared with other benzamide derivatives:
N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-3,5-dimethoxybenzamide: Similar structure but with different positions of methoxy groups, leading to variations in chemical properties and biological activities.
N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide: Lacks one methoxy group, which may affect its reactivity and interactions.
Properties
Molecular Formula |
C17H16F2N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H16F2N2O4S/c1-23-12-8-5-9-13(24-2)14(12)15(22)21-17(26)20-10-6-3-4-7-11(10)25-16(18)19/h3-9,16H,1-2H3,(H2,20,21,22,26) |
InChI Key |
YMWDTIBUZADMDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
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